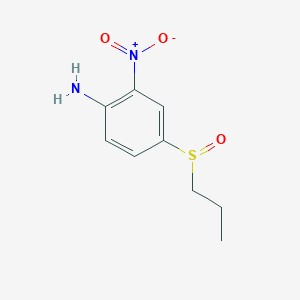

2-Nitro-4-(propane-1-sulfinyl)aniline

Description

Properties

CAS No. |

54029-48-0 |

|---|---|

Molecular Formula |

C9H12N2O3S |

Molecular Weight |

228.27 g/mol |

IUPAC Name |

2-nitro-4-propylsulfinylaniline |

InChI |

InChI=1S/C9H12N2O3S/c1-2-5-15(14)7-3-4-8(10)9(6-7)11(12)13/h3-4,6H,2,5,10H2,1H3 |

InChI Key |

CKLDCXPXUFMXCZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCS(=O)C1=CC(=C(C=C1)N)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs of 2-nitroaniline derivatives with substituents at the para position:

*Estimated based on analogous compounds.

Physicochemical Properties

- Polarity and Solubility: The sulfinyl group in this compound enhances polarity compared to thioether analogs (e.g., 2-Nitro-4-(propylthio)aniline), likely improving solubility in polar solvents like methanol or acetonitrile .

- Melting Points : Substituents influence melting behavior. For example, 2-Nitro-4-(trifluoromethoxy)aniline melts at 62–64°C , while thioether derivatives may exhibit lower melting points due to reduced crystallinity.

Q & A

Q. What are the established synthetic routes for 2-Nitro-4-(propylthio)aniline, and how are reaction conditions optimized?

The synthesis typically involves sequential functionalization of aniline derivatives. A common approach includes:

- Nitro group introduction : Nitration of 4-(propylthio)aniline under controlled acidic conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to avoid over-nitration or ring sulfonation.

- Propylthio substitution : Thioether formation via nucleophilic aromatic substitution (SNAr) using propane-1-thiol and a base (e.g., K₂CO₃) in polar aprotic solvents like DMF . Industrial-scale optimization emphasizes temperature control (60–80°C), catalyst selection (e.g., Pd/C for hydrogenation steps), and solvent recycling to improve yield (>85%) and minimize byproducts .

Q. How is 2-Nitro-4-(propylthio)aniline characterized analytically, and what techniques resolve structural ambiguities?

- HPLC Analysis : Reverse-phase chromatography using a Newcrom R1 column (C18, 5 µm) with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm provides baseline separation from impurities (retention time: ~8.2 min) .

- Spectroscopic Confirmation : FT-IR identifies key functional groups (N–H stretch at ~3350 cm⁻¹, NO₂ asymmetric stretch at ~1520 cm⁻¹). ¹H-NMR (DMSO-d₆) confirms aromatic proton splitting patterns (δ 6.8–7.5 ppm) and propylthio chain integration (δ 1.0–1.5 ppm) .

Q. What are the primary applications of this compound in non-commercial research?

- Drug Metabolism Studies : As a metabolite of albendazole, it is used to investigate pharmacokinetics and parasitic resistance mechanisms in helminth infections .

- Organic Synthesis : Serves as an intermediate for synthesizing sulfoxide derivatives and nitro-reduced analogs (e.g., 2-amino-4-(propylthio)aniline) for medicinal chemistry .

Advanced Research Questions

Q. How does the nitro group influence the compound’s reactivity in biological systems, and what methodological approaches validate its mechanism of action?

The nitro group undergoes enzymatic reduction (via nitroreductases) to generate reactive nitro radicals, which induce oxidative stress in parasites. Methodologies include:

- ROS Detection : Fluorescent probes (e.g., DCFH-DA) quantify intracellular reactive oxygen species (ROS) in Haemonchus contortus larvae treated with the compound .

- DNA Damage Assays : Comet assays or γ-H2AX staining in Caenorhabditis elegans models confirm genotoxic effects linked to nitro-reduction intermediates .

Q. What challenges arise in comparing the biological activity of 2-Nitro-4-(propylthio)aniline with structurally similar compounds, and how are these resolved?

Structural analogs (e.g., 2-Nitro-4-(methylthio)aniline) exhibit varying lipophilicity (logP: 2.1–3.5) and redox potentials, leading to conflicting antimicrobial results. To address discrepancies:

- QSAR Modeling : Correlate substituent effects (e.g., alkyl chain length, electron-withdrawing groups) with bioactivity using Hammett constants and molecular docking .

- Dose-Response Profiling : Standardize assays (e.g., MIC determination in E. coli ATCC 25922) across analogs to control for solubility differences .

Q. How do analytical methods mitigate interference from degradation products during stability studies?

- Forced Degradation : Expose the compound to heat (40–60°C), light (UV-A), and hydrolytic conditions (pH 1–13) to identify degradation pathways.

- LC-MS/MS Analysis : Detect major degradants (e.g., sulfoxide or denitro derivatives) using high-resolution mass spectrometry (HRMS) and quantify them via external calibration curves .

Q. What experimental designs are recommended to resolve contradictions in reported reaction yields for propylthio substitution?

Conflicting yields (50–90%) arise from competing side reactions (e.g., oxidation to sulfoxide). Strategies include:

- Inert Atmosphere Synthesis : Use Schlenk lines or gloveboxes to prevent thioether oxidation during substitution .

- Real-Time Monitoring : Employ in-situ IR or Raman spectroscopy to track reaction progress and optimize termination points .

Data Contradiction Analysis

Q. Why do studies report divergent antimicrobial efficacies for 2-Nitro-4-(propylthio)aniline, and how can reproducibility be improved?

Discrepancies stem from variations in microbial strains, assay media, and compound purity. Solutions include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.